

The Role of Ancriviroc in Blocking HIV-1 Entry: A Technical Guide

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Compound of Interest

Compound Name: Ancriviroc

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Ancriviroc (SCH-C), a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), emerged as a potent inhibitor of HIV-1 entry. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical data, experimental methodologies, and a comparative analysis with other CCR5 antagonists. **Ancriviroc's** development was discontinued due to observations of QTc interval prolongation in early clinical studies. Nevertheless, its profile offers valuable insights for researchers and drug development professionals in the field of HIV therapeutics.

Mechanism of Action: Blocking the Gateway for HIV-1

Ancriviroc functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.^[1] HIV-1, specifically the R5-tropic strains, utilizes CCR5 in concert with the primary CD4 receptor to gain entry into host T-cells. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor, triggering a conformational change that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5. This interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Ancriviroc obstructs this critical step by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex. Consequently, the virus is unable to attach to the coreceptor, and membrane fusion is inhibited, effectively blocking viral entry.

Mechanism of **Ancriviroc** in blocking HIV-1 entry.

Quantitative Data

In Vitro Antiviral Activity of Ancriviroc

Preclinical studies demonstrated **Ancriviroc**'s potent and broad activity against various primary HIV-1 isolates that utilize the CCR5 co-receptor. The 50% inhibitory concentration (IC50) values from these studies are summarized below.

HIV-1 Isolate	Cell Type	Assay	IC50 (nM)	Reference
ADA	U87-CD4-CCR5	Pseudovirus Entry	~1.0	[2]
YU-2	U87-CD4-CCR5	Pseudovirus Entry	~0.4	[2]
Primary Isolates (Mean)	-	-	0.4 - 9.0	[2]

Comparative In Vitro Efficacy of CCR5 Antagonists

For context, the following table presents the in vitro efficacy of other notable CCR5 antagonists, Maraviroc and Vicriviroc.

Compound	HIV-1 Strain	IC50 (nM)	Reference
Maraviroc	HIV-1 Ba-L	0.4	[3]
Vicriviroc	R5 HIV-1 Isolates	0.36 - 0.16	[4]

Pharmacokinetic Profile of Ancriviroc (Preclinical)

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life supportive of clinical development.

Species	Oral Bioavailability (%)	Serum Half-life (hours)	Reference
Rodents	50-60	5-6	[2]
Primates	50-60	5-6	[2]

Clinical Efficacy of Other CCR5 Antagonists (for context)

Due to the discontinuation of **Ancriviroc**'s development, extensive clinical efficacy data in humans is not available. The following table summarizes the virologic response observed with other CCR5 antagonists in clinical trials to provide a benchmark for the potential of this drug class.

Compound	Study Phase	Patient Population	Dosage	Mean Viral Load Reduction (log10 copies/mL)	Reference
Maraviroc	Phase I/IIa	Treatment-naïve	100 mg QD	1.6	[5]
Vicriviroc	Phase II	Treatment-experienced	10 mg QD	-1.89	[6]
Vicriviroc	Phase II	Treatment-experienced	15 mg QD	-1.47	[6]

Experimental Protocols

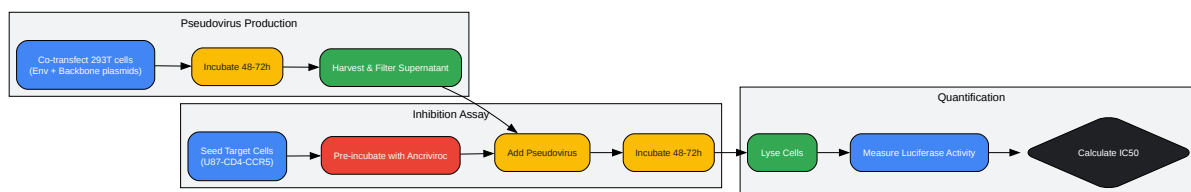
HIV-1 Pseudovirus Entry Assay

This assay is fundamental for evaluating the inhibitory activity of compounds targeting viral entry.

Objective: To quantify the inhibition of HIV-1 entry into target cells by **Ancriviroc**.

Methodology:

- Pseudovirus Production:
 - Co-transfect HEK293T cells with two plasmids:
 - An HIV-1 envelope (Env)-expressing plasmid (e.g., from an R5-tropic strain like ADA or YU-2).
 - An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
 - Incubate the cells for 48-72 hours.
 - Harvest the supernatant containing the pseudoviruses.
 - Filter the supernatant to remove cellular debris.
- Infection and Inhibition:
 - Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate.
 - Pre-incubate the cells with serial dilutions of **Ancriviroc** for 1 hour.
 - Add the pseudovirus preparation to the wells.
 - Incubate for 48-72 hours to allow for infection and reporter gene expression.
- Quantification:
 - Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
 - Calculate the percentage of inhibition at each **Ancriviroc** concentration relative to the virus control (no inhibitor).
 - Determine the IC50 value by non-linear regression analysis.



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Workflow for an HIV-1 Pseudovirus Entry Assay.

CCR5 Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CCR5 receptor.

Objective: To measure the affinity (K_i) of **Ancriviroc** for the CCR5 receptor.

Methodology:

- Membrane Preparation:
 - Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).
- Competitive Binding:
 - Incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1 α) and varying concentrations of **Ancriviroc**.
 - Allow the binding to reach equilibrium.
- Separation and Detection:

- Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the concentration of **Ancriviroc**.
 - Determine the IC₅₀ value (the concentration of **Ancriviroc** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.^[7]

Calcium Flux Assay

This functional assay measures the antagonist activity of a compound by assessing its ability to block CCR5-mediated intracellular signaling.

Objective: To determine if **Ancriviroc** acts as an antagonist by blocking the intracellular calcium mobilization induced by a CCR5 agonist.

Methodology:

- Cell Preparation:
 - Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
- Assay:
 - Establish a baseline fluorescence reading of the dye-loaded cells.
 - Add **Ancriviroc** to the cells and incubate.
 - Stimulate the cells with a CCR5 agonist (e.g., RANTES/CCL5).

- Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorometer or flow cytometer.
- Data Analysis:
 - Compare the calcium flux in cells treated with **Ancriviroc** to that in untreated control cells.
 - A potent antagonist will significantly reduce or abolish the agonist-induced calcium flux.

Conclusion

Ancriviroc is a potent and specific CCR5 antagonist that effectively blocks the entry of R5-tropic HIV-1 strains in preclinical models. Its mechanism of action, involving the allosteric inhibition of the CCR5 co-receptor, is a validated and important strategy in antiretroviral therapy. While the clinical development of **Ancriviroc** was halted, the data generated from its study contribute to the broader understanding of CCR5 antagonists and inform the ongoing development of new HIV entry inhibitors. The experimental protocols detailed herein provide a framework for the continued evaluation of novel compounds targeting this critical step in the HIV-1 lifecycle.

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